molecular formula C17H14ClN3O3 B5678898 ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate

ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate

Cat. No. B5678898
M. Wt: 343.8 g/mol
InChI Key: OWVIZWRMAMADTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate often involves multi-step processes. For instance, derivatives of 5-hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids are synthesized through thermal cyclization followed by aromatization, ethylation, and hydrolysis (Tamura et al., 1982). Another method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxybenzaldehyde to form new azo-Schiff bases, highlighting the versatility in approaches to synthesize structurally complex quinazoline derivatives (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate, is often determined through X-ray crystallography. For example, a closely related compound was crystallized in the triclinic system, providing detailed insights into its planar geometric structure and intermolecular hydrogen bond formation (Menati et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit complex hydrogen-bonded supramolecular structures, demonstrating the potential for diverse chemical interactions and applications (Costa et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application and handling. Accurate molecular parameters and crystallographic data provide insights into the stability and reactivity of these compounds (Caira et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are defined by the molecular structure and functional groups of quinazoline derivatives. Studies on metabolites of related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, offer insights into their chemical behavior and potential biological activities (Mizuno et al., 2006).

properties

IUPAC Name

ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-2-24-17(23)16-19-12-6-4-3-5-11(12)15(21-16)20-13-9-10(18)7-8-14(13)22/h3-9,22H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVIZWRMAMADTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate

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